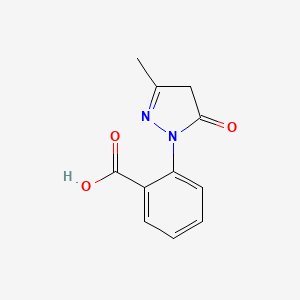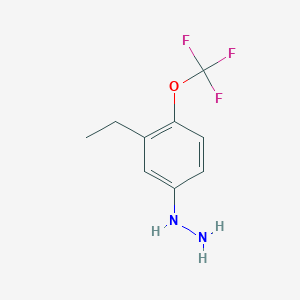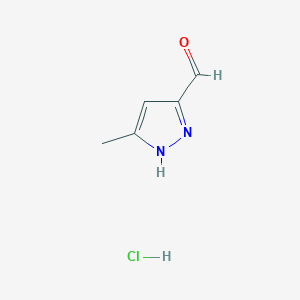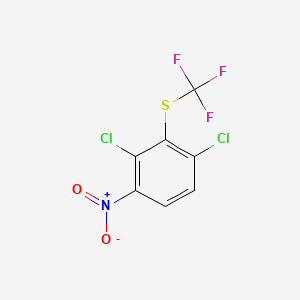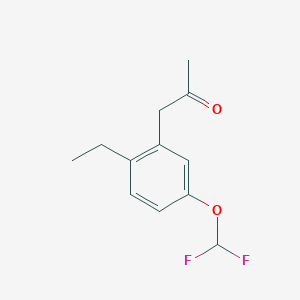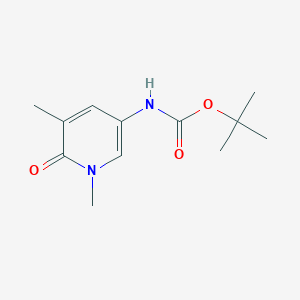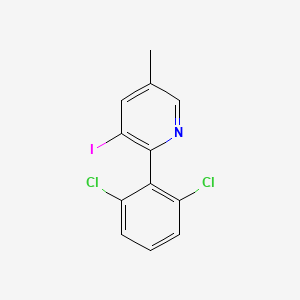
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine is an organic compound characterized by the presence of dichlorophenyl, iodo, and methyl groups attached to a pyridine ring
准备方法
The synthesis of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often involve the use of solvents like dimethylformamide or dimethyl sulfoxide and temperatures ranging from room temperature to reflux .
化学反应分析
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine) on the aromatic ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key reaction for the synthesis of this compound.
科学研究应用
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It may be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives could be explored for their therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to changes in cellular processes. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins involved in inflammation and pain .
相似化合物的比较
2-(2,6-Dichlorophenyl)-3-iodo-5-methylpyridine can be compared with other similar compounds such as:
2,6-Dichlorophenylacetic acid: This compound shares the dichlorophenyl group but differs in its functional groups and overall structure.
2,6-Dichlorophenyl isocyanate: Another compound with the dichlorophenyl group, used in different industrial applications.
属性
分子式 |
C12H8Cl2IN |
|---|---|
分子量 |
364.01 g/mol |
IUPAC 名称 |
2-(2,6-dichlorophenyl)-3-iodo-5-methylpyridine |
InChI |
InChI=1S/C12H8Cl2IN/c1-7-5-10(15)12(16-6-7)11-8(13)3-2-4-9(11)14/h2-6H,1H3 |
InChI 键 |
SFVFEVUHUOKMKF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=C2Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



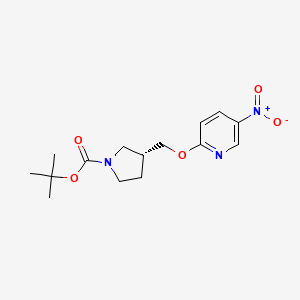
![8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl](/img/structure/B14037198.png)
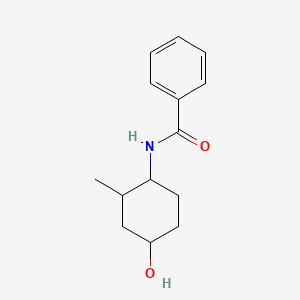
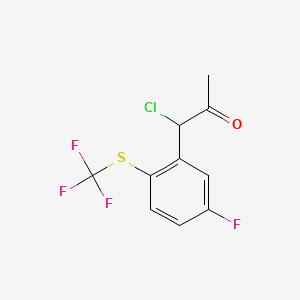
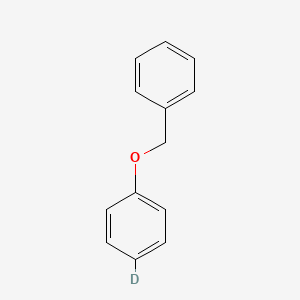
![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
